molecular formula C13H17ClN6O B12565507 3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol CAS No. 189249-63-6

3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol

Cat. No.: B12565507
CAS No.: 189249-63-6
M. Wt: 308.77 g/mol
InChI Key: MDLSIPBLHPMWMB-UHFFFAOYSA-N
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Description

3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol is a complex organic compound that features a triazine ring substituted with an aminobutyl group, a chloro group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol typically involves multiple steps. One common method starts with the chlorination of cyanuric chloride to introduce the chloro group. This is followed by the nucleophilic substitution of the chloro group with 4-aminobutylamine to form the intermediate compound. Finally, the phenol group is introduced through another nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The aminobutyl group can enhance the compound’s binding affinity to its targets, while the phenol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine ring structure, combined with the aminobutyl and phenol groups, makes it a versatile compound for various applications.

Properties

CAS No.

189249-63-6

Molecular Formula

C13H17ClN6O

Molecular Weight

308.77 g/mol

IUPAC Name

3-[[4-(4-aminobutylamino)-6-chloro-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C13H17ClN6O/c14-11-18-12(16-7-2-1-6-15)20-13(19-11)17-9-4-3-5-10(21)8-9/h3-5,8,21H,1-2,6-7,15H2,(H2,16,17,18,19,20)

InChI Key

MDLSIPBLHPMWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC(=N2)NCCCCN)Cl

Origin of Product

United States

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